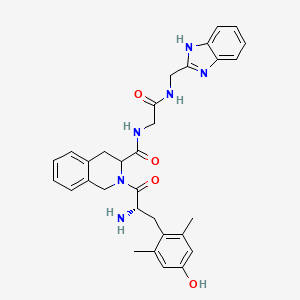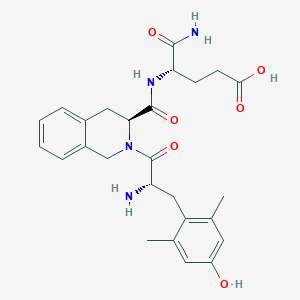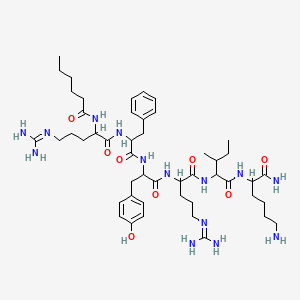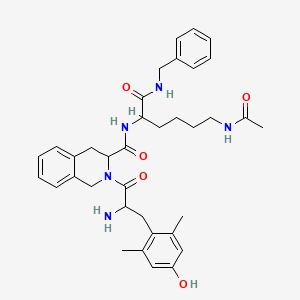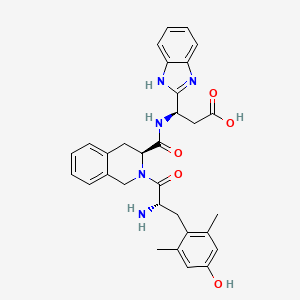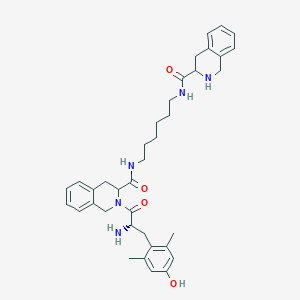
H-Dmt-Tic-NH-CH2-ImidPh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-NH-CH2-ImidPh is a synthetic compound known for its selective delta-opioid receptor agonist properties. It is derived from the Dmt-Tic pharmacophore and has shown significant pharmacological activities, including anxiolytic and antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-NH-CH2-ImidPh involves multiple steps, starting with the preparation of the Dmt-Tic core. The imidazole ring is then introduced through a series of cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and purification techniques ensures the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-NH-CH2-ImidPh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered pharmacological properties.
Reduction: Reduction reactions can modify the imidazole ring, potentially affecting the compound’s receptor binding affinity.
Substitution: Substitution reactions, particularly on the imidazole ring, can lead to the formation of analogs with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified pharmacological profiles. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
H-Dmt-Tic-NH-CH2-ImidPh has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying delta-opioid receptor interactions and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding dynamics.
Medicine: Explored for its potential as an anxiolytic and antidepressant agent, as well as its role in pain management.
Mechanism of Action
H-Dmt-Tic-NH-CH2-ImidPh exerts its effects primarily through selective activation of delta-opioid receptors. This activation leads to the modulation of various signaling pathways involved in emotional and pain responses. The compound’s high affinity for delta-opioid receptors makes it a potent agonist, capable of eliciting significant pharmacological effects at low concentrations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other delta-opioid receptor agonists such as:
- H-Dmt-Tic-NH-CH2-Bid
- H-Dmt-Tic-NH-CH2-Ph
- H-Dmt-Tic-NH-CH2-Ind
Uniqueness
H-Dmt-Tic-NH-CH2-ImidPh stands out due to its unique imidazole ring, which contributes to its high selectivity and potency as a delta-opioid receptor agonist. This structural feature differentiates it from other similar compounds and enhances its pharmacological profile .
Properties
Molecular Formula |
C31H33N5O3 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C31H33N5O3/c1-19-12-24(37)13-20(2)25(19)15-26(32)31(39)36-18-23-11-7-6-10-22(23)14-28(36)30(38)34-17-29-33-16-27(35-29)21-8-4-3-5-9-21/h3-13,16,26,28,37H,14-15,17-18,32H2,1-2H3,(H,33,35)(H,34,38)/t26-,28-/m0/s1 |
InChI Key |
LKMAEHUMCHTBER-XCZPVHLTSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC=C(N4)C5=CC=CC=C5)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC=C(N4)C5=CC=CC=C5)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


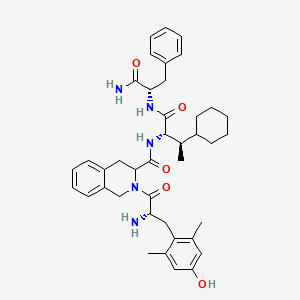

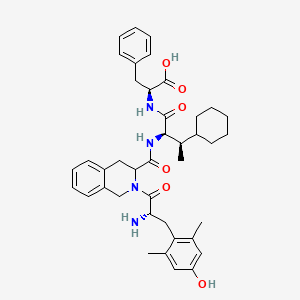
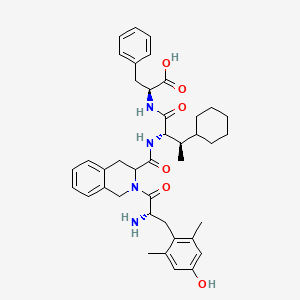
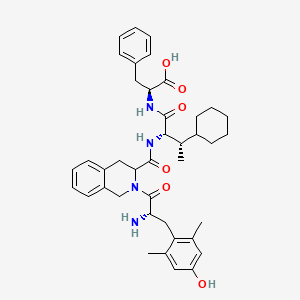
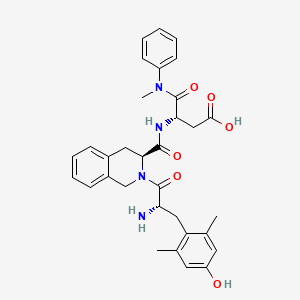
![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)
